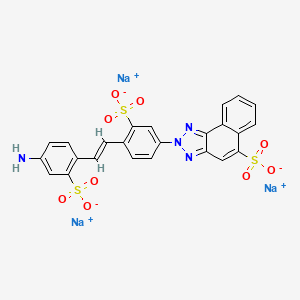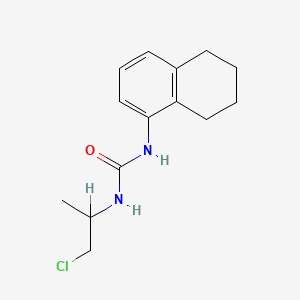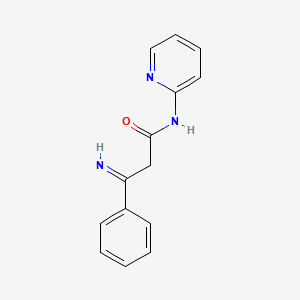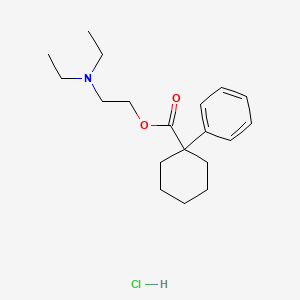
2-(Dimethoxymethyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxymethyl)quinoline-4-carboxylic acid is a quinoline derivative with significant potential in various fields of chemistry, biology, and medicine. Quinoline compounds are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and other bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to form quinoline-2,4-dicarboxylic acid . Another method includes the Ullmann-type coupling reaction, where 2-bromobenzaldehyde reacts with sodium azide to form an azido complex intermediate .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve yield but also reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethoxymethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the quinoline ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and various alkyl halides are employed in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2-(Dimethoxymethyl)quinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its role in drug development, particularly in the treatment of infectious diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Dimethoxymethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,1’-Biphenyl-4-yl)quinoline-4-carboxylic acid
- 2-(2,2’-Bithienyl-5-yl)-6-methylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid derivatives
Uniqueness
2-(Dimethoxymethyl)quinoline-4-carboxylic acid stands out due to its unique dimethoxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry .
Propriétés
Numéro CAS |
6342-51-4 |
|---|---|
Formule moléculaire |
C13H13NO4 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-17-13(18-2)11-7-9(12(15)16)8-5-3-4-6-10(8)14-11/h3-7,13H,1-2H3,(H,15,16) |
Clé InChI |
YLDMUNHJYMEHPI-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=NC2=CC=CC=C2C(=C1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
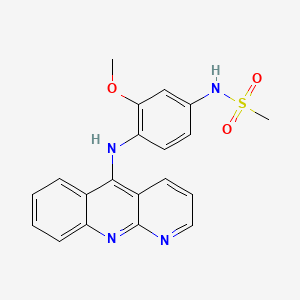
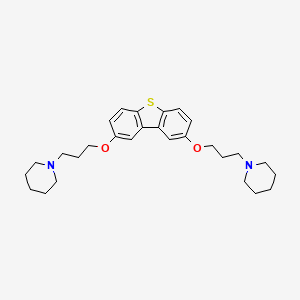
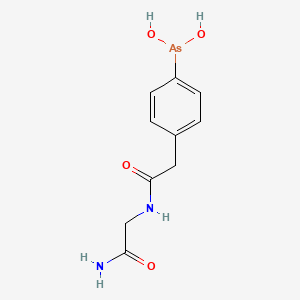

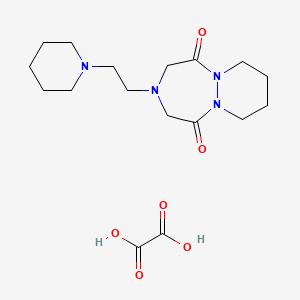

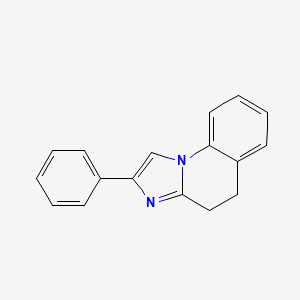
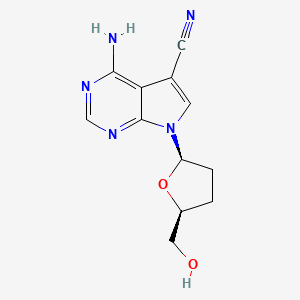
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)
